Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-
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Overview
Description
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with a chlorine atom and a methylamino group. The molecular formula of this compound is C10H10ClN3O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-4-methylthiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl
Properties
CAS No. |
828920-71-4 |
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Molecular Formula |
C10H10ClN3O2S2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-12-9-8(11)13-10(17-9)14-18(15,16)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,13,14) |
InChI Key |
PRHFFLXGRLHRGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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